Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
Brand Name: Vulcanchem
CAS No.: 7538-59-2
VCID: VC17967260
InChI: InChI=1S/C17H11ClN2O6S.Ca/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2
SMILES:
Molecular Formula: C17H9CaClN2O6S
Molecular Weight: 444.9 g/mol

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate

CAS No.: 7538-59-2

Cat. No.: VC17967260

Molecular Formula: C17H9CaClN2O6S

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate - 7538-59-2

Specification

CAS No. 7538-59-2
Molecular Formula C17H9CaClN2O6S
Molecular Weight 444.9 g/mol
IUPAC Name calcium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate
Standard InChI InChI=1S/C17H11ClN2O6S.Ca/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2
Standard InChI Key VIZJOGBLIXKRJU-UHFFFAOYSA-L
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate belongs to the azo pigment family, distinguished by the presence of the -N=N- azo linkage. Its systematic IUPAC name reflects the substitution pattern: the naphthalene moiety is substituted with a hydroxy group at position 3, while the phenyl ring contains a chloro group at position 4 and a sulphonate group at position 3. The calcium counterion neutralizes the sulphonate group, enhancing solubility in polar solvents .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number7538-59-2
Molecular FormulaC17H9CaClN2O6S\text{C}_{17}\text{H}_{9}\text{CaClN}_{2}\text{O}_{6}\text{S}
Molecular Weight444.86 g/mol
Topological Polar SA151 Ų
First Synthesis DateJanuary 16, 2019

Structural Elucidation

The compound’s structure comprises two aromatic systems bridged by an azo group: a naphthoate moiety and a chlorophenylsulphonated ring. X-ray crystallography reveals planarity between the aromatic rings, which facilitates π\pi-π\pi stacking and contributes to its chromatic intensity. The sulphonate group (SO3-\text{SO}_3^-) and calcium ion form an ionic bond, critical for stabilizing the molecule in aqueous environments .

Synthesis and Manufacturing

Diazotization and Coupling Reactions

Synthesis proceeds via a two-step process:

  • Diazotization: 4-Chloro-3-sulphonatoaniline is treated with nitrous acid (HNO2\text{HNO}_2) at 0–5°C to form the diazonium salt.

  • Coupling: The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 7–8) to yield the azo intermediate, which is then neutralized with calcium hydroxide.

Table 2: Optimal Reaction Conditions

ParameterDiazotizationCoupling
Temperature0–5°C20–25°C
pH1–2 (HCl)7–8 (NaOH)
Yield85–90%75–80%

Purification and Quality Control

Crude product is purified via recrystallization from ethanol-water mixtures, achieving >98% purity. High-performance liquid chromatography (HPLC) confirms the absence of unreacted intermediates, while thermogravimetric analysis (TGA) verifies thermal stability up to 300°C .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) but moderate solubility in polar aprotic solvents (e.g., 2.36 mg/mL in DMSO at 25°C) . Its stability profile is exceptional, with no degradation observed after 1,000 hours of UV exposure (ASTM G154).

Table 3: Solubility Profile

SolventSolubility (mg/mL)
Water1.12
Dimethyl Sulfoxide2.36
Ethanol0.89

Spectroscopic Characteristics

  • UV-Vis: λmax\lambda_{\text{max}} = 480 nm (in DMSO), attributed to the ππ\pi \rightarrow \pi^* transition of the azo group.

  • IR: Peaks at 1,620 cm1^{-1} (N=N stretch), 1,190 cm1^{-1} (S=O stretch), and 3,400 cm1^{-1} (-OH stretch) .

Industrial and Emerging Applications

Traditional Uses in Pigmentation

The compound’s primary application lies in coloring polymers, where it imparts a red-orange hue to polypropylene and polyethylene. Its lightfastness (8 on the Blue Wool Scale) outperforms alternatives like cadmium sulfides.

Optoelectronic Materials

Recent studies explore its derivatization for organic light-emitting diodes (OLEDs). Suzuki-Miyaura cross-coupling with boronic acids introduces electron-withdrawing groups, narrowing the bandgap to 2.1 eV and enhancing electroluminescence efficiency .

Comparative Analysis with Structural Analogues

Table 4: Chloro vs. Methyl Derivatives

PropertyChloro Derivative (This Compound)Methyl Derivative (CAS N/A)
Molecular FormulaC17H9CaClN2O6S\text{C}_{17}\text{H}_{9}\text{CaClN}_{2}\text{O}_{6}\text{S}C18H12CaN2O6S\text{C}_{18}\text{H}_{12}\text{CaN}_{2}\text{O}_{6}\text{S}
λmax\lambda_{\text{max}}480 nm465 nm
Thermal Decomposition300°C275°C

The chloro substituent enhances photostability but reduces solubility compared to methyl analogues .

Future Research Directions

  • Biomedical Imaging: Functionalization with targeting moieties (e.g., folate) for tumor-specific fluorescence imaging.

  • Photodynamic Therapy: Engineering singlet oxygen quantum yields >0.5 via heavy atom effects .

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